[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
Descripción
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-3-1-8(2-4-10)9-5-13-14(6-9)7-11(15)16/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRVNRSDDPRFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid: Synthesis, Characterization, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide delves into the synthesis, characterization, and prospective therapeutic applications of a specific pyrazole derivative, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid. While direct extensive research on this particular molecule is emerging, this document synthesizes information from closely related analogues to provide a robust framework for its scientific exploration. We will explore its chemical architecture, propose a detailed synthetic pathway, and discuss its potential as an anti-inflammatory agent and kinase inhibitor based on the well-established pharmacology of this compound class. This guide is intended to serve as a foundational resource for researchers investigating novel pyrazole-based therapeutics.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These five-membered aromatic rings containing two adjacent nitrogen atoms are key pharmacophores in numerous approved drugs, demonstrating their versatility and clinical relevance. The pyrazole moiety is found in drugs with anti-inflammatory, analgesic, anticancer, and antipsychotic properties, among others.
The introduction of a fluorine atom into a phenyl ring, as seen in the 4-fluorophenyl group of the title compound, is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins. Furthermore, the acetic acid functional group at the 1-position of the pyrazole ring introduces a carboxylic acid moiety, which can participate in crucial hydrogen bonding interactions with biological targets and improve the pharmacokinetic profile of the molecule.
This guide will provide a comprehensive overview of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid, a molecule that synergistically combines these key structural features.
Chemical Properties and Characterization
A foundational aspect of investigating any novel compound is the thorough characterization of its chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₂ | ChemBK |
| Molar Mass | 220.20 g/mol | ChemBK |
| CAS Number | 1206997-40-1 | ChemBK |
Caption: Table 1. Key chemical properties of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl ring, typically in the range of 7.0-8.0 ppm. The protons on the pyrazole ring would appear as singlets or doublets, with the C5-H proton being a distinctive feature. The methylene protons of the acetic acid group would likely appear as a singlet around 5.0 ppm, and the acidic proton of the carboxylic acid would be a broad singlet at higher chemical shifts (>10 ppm).
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the pyrazole ring carbons (typically in the 100-150 ppm range), the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid (around 170 ppm). The carbon bearing the fluorine atom would show a characteristic large coupling constant (¹JCF).
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration around 1700 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic and pyrazole rings.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.
Synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
A plausible and efficient synthetic route to [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid can be designed based on established methodologies for the synthesis of 4-arylpyrazoles and their subsequent N-alkylation. The proposed three-step synthesis is outlined below.
Caption: A proposed three-step synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.
Detailed Experimental Protocol (Analog-Based)
This protocol is a representative procedure based on the synthesis of similar 4-aryl-1H-pyrazol-1-yl acetic acids.[1]([Link]
Step 1: Synthesis of 4-(4-fluorophenyl)-1H-pyrazole
-
Reaction Setup: To a solution of 4-fluoroacetophenone in N,N-dimethylformamide dimethyl acetal (DMF-DMA), stir the mixture at 100-120 °C for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess DMF-DMA under reduced pressure.
-
Cyclization: Dissolve the crude enaminone intermediate in ethanol, and add hydrazine hydrate. Reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture, and add water to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-(4-fluorophenyl)-1H-pyrazole.[1]([Link])
Step 2: Synthesis of Ethyl [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetate
-
Reaction Setup: To a solution of 4-(4-fluorophenyl)-1H-pyrazole in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or sodium hydride).
-
Alkylation: Add ethyl bromoacetate dropwise to the mixture at room temperature and stir for 12-24 hours.[2]([Link]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
-
Hydrolysis: Dissolve the ethyl [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
Reaction: Stir the mixture at room temperature or gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Isolation: Filter the solid, wash with cold water, and dry to yield the final product, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.([Link])
Potential Biological Activities and Therapeutic Applications
The structural motifs present in [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid strongly suggest potential as a modulator of inflammatory and cell signaling pathways.
Anti-inflammatory Activity
A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). The substitution pattern on the pyrazole ring is crucial for this activity. The presence of an aryl group at the 4-position is a common feature in many COX-2 inhibitors.
The proposed mechanism of action for many pyrazole-based anti-inflammatory agents involves the inhibition of prostaglandin synthesis by blocking the active site of the COX enzymes. The carboxylic acid moiety of the title compound could potentially mimic the arachidonic acid substrate, while the 4-fluorophenyl group could provide additional hydrophobic interactions within the enzyme's active site.
Caption: Putative mechanism of anti-inflammatory action via COX enzyme inhibition.
Kinase Inhibitory Activity
The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors.([Link]) Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been developed to target a wide range of kinases, including Janus kinases (JAKs), mitogen-activated protein kinases (MAPKs), and cyclin-dependent kinases (CDKs).
The N-aryl pyrazole motif can act as a hinge-binding element, a key interaction for many kinase inhibitors. The substituents on the pyrazole ring and the aryl group can be tailored to achieve selectivity for specific kinases. The acetic acid moiety could potentially form additional interactions with the solvent-exposed regions of the kinase domain.
Caption: General mechanism of kinase inhibition by ATP-competitive inhibitors.
Future Directions and Conclusion
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid represents a promising scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a clear path for its preparation, enabling further investigation into its biological properties.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of the title compound and its full spectroscopic characterization to confirm its structure.
-
In Vitro Biological Evaluation: Screening against a panel of inflammatory targets (e.g., COX-1, COX-2, various cytokines) and a diverse panel of protein kinases to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of inflammation, pain, or cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessment of its drug-like properties and safety profile.
References
-
ChemBK. [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid. [Link]
-
ResearchGate. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Link]
-
Hindawi. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. [Link]
-
PubMed Central. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
-
ResearchGate. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]
-
National Institutes of Health. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. [Link]
-
Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]
-
Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]
-
ResearchGate. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]
-
MDPI. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
-
PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]
- Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]
Sources
- 1. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
An In-Depth Technical Guide to the Biological Activity of [4-(4-Fluorophenyl)-1H-pyrazol-1-yl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with a wide spectrum of biological activities.[1][2][3] Molecules incorporating this five-membered heterocyclic ring have demonstrated therapeutic efficacy as anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant agents.[3][4][5] This guide focuses on a specific derivative, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid , a compound that combines the robust pyrazole core with structural motifs known to influence pharmacological activity.
The strategic inclusion of a 4-fluorophenyl group and an acetic acid moiety suggests a targeted design approach, likely aimed at mimicking or improving upon existing non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom can enhance metabolic stability and receptor binding affinity, while the carboxylic acid group is a classic feature of many NSAIDs, crucial for interacting with the active site of target enzymes. This document provides a detailed exploration of the known and potential biological activities of this compound, delving into its mechanism of action, relevant experimental models, and the underlying structure-activity relationships that govern its function.
Primary Biological Activities: Anti-inflammatory and Analgesic Effects
The principal therapeutic potential of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid and its analogues lies in their anti-inflammatory and analgesic properties.[6][7] This classification is based on extensive research into pyrazole derivatives, which have yielded commercially successful drugs like celecoxib, a potent and selective COX-2 inhibitor.[8] The structural framework of our target compound strongly suggests a similar mechanism of action.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Inflammation and pain are complex physiological responses often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
The carboxylic acid group of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid is critical for its function, as it is poised to form a key ionic bond with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2. The specificity of the compound for COX-2 over COX-1 is dictated by the substituent groups on the pyrazole ring. The bulkier 4-fluorophenyl group is hypothesized to fit favorably into the larger, more accommodating active site of COX-2, while sterically hindering its entry into the narrower COX-1 active site. This selective inhibition is a highly desirable trait for modern NSAIDs, as it reduces the risk of gastrointestinal side effects associated with the inhibition of COX-1.
Caption: COX inhibition pathway for pyrazole-based NSAIDs.
Experimental Evaluation: In Vivo and In Vitro Models
The anti-inflammatory and analgesic properties of novel compounds are validated through a series of standardized preclinical models.
In Vivo Assessment of Anti-inflammatory Activity
A cornerstone for evaluating anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.[9] This test induces a localized, acute inflammation that is highly sensitive to inhibition by COX inhibitors. The volume of the paw is measured before and after the injection of carrageenan, and the reduction in swelling in treated animals compared to a control group indicates anti-inflammatory efficacy.
In Vivo Assessment of Analgesic Activity
Analgesic effects are typically assessed using models of chemical- and thermal-induced pain.
-
Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes in treated animals indicates pain relief.[9]
-
Formalin Test: This test can distinguish between neurogenic pain (early phase) and inflammatory pain (late phase).[9] An injection of formalin into the paw elicits a biphasic licking response. NSAIDs are particularly effective at reducing the late-phase response, which is directly related to inflammatory processes.
Quantitative Data from Analogous Compounds
| Compound Class | Assay | Result | Reference |
| Phenyl-substituted pyrazoles | Carrageenan-induced paw edema | Significant reduction in edema | [9] |
| Substituted pyrazolones | COX-1/COX-2 Inhibition | Equal inhibition of both isoforms | [6] |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Acetic acid writhing test | Reduced abdominal writhing | [9] |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Formalin test (late phase) | Reduced licking time | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a self-validating system for assessing the acute anti-inflammatory activity of a test compound.
Objective: To determine the ability of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar rats (180-200g)
-
Test compound: [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Group III-V: Test compound at various doses (e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements.
-
The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.
-
-
Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).
Caption: Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.
-
N1-Substitution: The acetic acid group at the N1 position is a key pharmacophoric feature for COX inhibition, enabling the crucial interaction with the enzyme's active site.
-
C4-Substitution: The 4-fluorophenyl ring at the C4 position is critical for potency and selectivity. The para-fluoro substitution can increase binding affinity through favorable electronic interactions and may also block metabolic hydroxylation, thereby increasing the compound's half-life.[10] Studies on similar scaffolds have shown that the nature and position of substituents on this phenyl ring can dramatically alter activity.[10]
-
Other Positions (C3, C5): While unsubstituted in this specific molecule, these positions are common sites for modification in other pyrazole-based drugs (e.g., the trifluoromethyl group in celecoxib). Modifications here are used to fine-tune COX-2 selectivity and overall pharmacokinetic properties.
Expanded Biological Horizons
While primarily investigated for anti-inflammatory effects, the pyrazole scaffold is pleiotropic. Derivatives have shown promise in other therapeutic areas, suggesting potential avenues for future investigation of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.
-
Anticancer Activity: Numerous pyrazole derivatives have been evaluated for their anticancer properties, with some showing potent activity against various cancer cell lines.[2][4]
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several compounds with demonstrated antimicrobial and antifungal efficacy.[2][4]
-
Antipsychotic Potential: Certain pyrazole derivatives have been investigated for their atypical antipsychotic properties, often through interactions with dopamine and serotonin receptors.[11]
Conclusion and Future Directions
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid is a rationally designed molecule with strong potential as an anti-inflammatory and analgesic agent, likely acting through the selective inhibition of the COX-2 enzyme. Its structure embodies key features known to confer this activity, including the N1-acetic acid side chain and the C4-fluorophenyl group.
Future research should focus on obtaining definitive quantitative data for this specific compound through rigorous in vitro COX-1/COX-2 inhibition assays and comprehensive in vivo testing. Further exploration of its effects on cytokine production (e.g., TNF-α, IL-6) could reveal additional mechanistic details.[3] Given the versatility of the pyrazole scaffold, investigating its potential in other therapeutic areas, such as oncology and infectious diseases, represents a logical and promising path for continued drug development efforts.
References
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link]
-
Yadav, G., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Egyptian Journal of Chemistry. Available at: [Link]
-
Gouda, A. M., et al. (2014). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Medicinal Chemistry Research, 23(1), 468-480. Available at: [Link]
- Patel, H. (n.d.). ‘(Pyrazol-4-yl)aceticyl) acetic acid’ Derivative: Synthesis, Isolation and Characterization. International Journal of Scientific Research in Science and Technology.
-
Geronikaki, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 983. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6296. Available at: [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. Available at: [Link]
-
Jalal, K., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(3), M1442. Available at: [Link]
-
ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
Kadowaki, S., et al. (1985). Immunomodulating effects of pirazolac, 4-(4-chlorophenyl-1-(4-fluorophenyl)pirazole-3-acetic acid, a novel anti-inflammatory agent. ResearchGate. Available at: [Link]
-
de Oliveira, L. P., et al. (2019). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl) -1H-pyrazol-4-yl)-2H-tetrazole. Canadian Journal of Physiology and Pharmacology, 97(10), 968-976. Available at: [Link]
-
Kim, Y. S., et al. (2006). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 29(12), 1109-1116. Available at: [Link]
-
International Journal for Multidisciplinary Research. (n.d.). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 11(2), 9126-9138. Available at: [Link]
-
de Oliveira, L. P., et al. (2017). New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 89(1), 124-135. Available at: [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 9. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic Acid in Cell Culture Assays
Introduction: Unveiling the Potential of a Novel Pyrazole Derivative
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] Many pyrazole-containing molecules have been successfully developed into therapeutic agents, such as the COX-2 inhibitor Celecoxib, highlighting the privileged nature of this heterocyclic structure in drug discovery.[1][3] The diverse therapeutic applications often stem from their ability to modulate key cellular signaling pathways.[4][5]
This document provides detailed application notes and protocols for the use of a specific pyrazole derivative, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid (hereafter referred to as FPPAA), in cell culture-based assays. While direct studies on FPPAA are emerging, the broader family of pyrazole derivatives has shown significant promise as inhibitors of critical oncogenic signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][6] The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][7]
Therefore, these protocols are designed to investigate the hypothesized anti-proliferative effects of FPPAA and its potential mechanism of action via inhibition of the MAPK/ERK signaling pathway in a relevant cancer cell model. The human colorectal carcinoma cell line, HCT116, is selected for these assays as pyrazole derivatives have demonstrated efficacy in this cancer type.[8][9]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid |
| Molecular Formula | C₁₁H₉FN₂O₂ |
| Molecular Weight | 220.20 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in water |
| Storage | Store solid at -20°C, protect from light |
Protocol 1: Preparation of FPPAA Stock Solution
Rationale: The accurate and consistent preparation of a stock solution is paramount for reproducible results in cell-based assays. Dimethyl sulfoxide (DMSO) is the solvent of choice for many organic small molecules due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.[10][11] It is critical to maintain a final DMSO concentration in the culture medium below 0.5% (v/v), and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.[12]
Materials:
-
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid (FPPAA) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-calculation: Determine the required mass of FPPAA to prepare a 20 mM stock solution.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
To prepare 1 mL of a 20 mM stock solution:
-
Mass (mg) = 0.020 mol/L × 0.001 L × 220.20 g/mol × 1000 mg/g = 4.404 mg
-
-
-
Weighing: In a chemical fume hood, carefully weigh 4.404 mg of FPPAA powder and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the FPPAA powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes may be applied.[13]
-
Aliquoting and Storage:
-
Dispense the 20 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber-colored microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[12]
-
Protocol 2: Determination of Anti-proliferative Activity using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[14] This assay is a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, a key measure of its potency.
Materials:
-
Complete growth medium (McCoy's 5A Medium + 10% FBS + 1% Penicillin-Streptomycin)[15]
-
FPPAA stock solution (20 mM in DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture HCT116 cells to approximately 70-80% confluency.[17]
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of FPPAA in complete growth medium from the 20 mM DMSO stock. It is advisable to perform an initial dilution in DMSO before diluting in media to prevent precipitation.[11] A typical final concentration range to test would be 0.1 µM to 100 µM.
-
Prepare a vehicle control containing the highest concentration of DMSO used in the treatments (e.g., 0.1% DMSO in media).
-
Carefully remove the medium from the wells and add 100 µL of the prepared FPPAA dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well.[2]
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the FPPAA concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Hypothetical Data Presentation
| FPPAA Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.10 ± 0.06 | 88.0 |
| 5 | 0.85 ± 0.05 | 68.0 |
| 10 | 0.61 ± 0.04 | 48.8 |
| 25 | 0.35 ± 0.03 | 28.0 |
| 50 | 0.18 ± 0.02 | 14.4 |
| 100 | 0.10 ± 0.01 | 8.0 |
| Based on this hypothetical data, the calculated IC₅₀ for FPPAA in HCT116 cells after 48 hours is approximately 9.8 µM . |
Protocol 3: Analysis of MAPK/ERK Pathway Inhibition by Western Blot
Rationale: To investigate the mechanism underlying the anti-proliferative effects of FPPAA, this protocol assesses its impact on the MAPK/ERK signaling pathway. A key activation event in this cascade is the phosphorylation of ERK1/2 (p44/42 MAPK).[7] Western blotting allows for the specific detection of both phosphorylated ERK (p-ERK) and total ERK, enabling a ratiometric analysis of pathway activation.[18][19] A reduction in the p-ERK/total ERK ratio upon treatment with FPPAA would support the hypothesis that the compound inhibits this pathway.
Experimental Workflow
Caption: Hypothesized inhibition of the MAPK/ERK pathway by FPPAA.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for investigating the in vitro anti-cancer properties of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid. Based on the established bioactivity of the pyrazole scaffold, it is hypothesized that FPPAA will exhibit dose-dependent anti-proliferative effects on HCT116 colorectal cancer cells. Furthermore, the Western blot protocol is designed to test the hypothesis that this activity is mediated through the inhibition of the MAPK/ERK signaling pathway. Successful validation of these hypotheses would establish FPPAA as a promising lead compound for further preclinical development. Future studies could explore its efficacy in other cancer cell lines, investigate effects on other signaling pathways, and assess its potential in in vivo models of tumorigenesis.
References
- Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Molecules, 26(15), 4647.
-
ENCODE Project Consortium. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved January 28, 2026, from [Link]
- Fahmy, H. H., Khalifa, N. M., Nossier, E. S., Abdalla, M. M., & Ismail, M. M. F. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Poloniae Pharmaceutica, 69(3), 411–421.
- Getlik, M., Gratz, A., Guder, F., et al. (2012). N-Pyrazolyl-N'-thiazolyl ureas as inhibitors of p38α mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 108-113.
- Haling, J. R., Parbhu, M., & Ahn, N. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Enzymology, 535, 367–383.
- Isloor, A. M., Sunil, D., Shetty, P., Malladi, S., Pai, K. S. R., & Maliyakkl, N. (2013). Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells. Medicinal Chemistry Research, 22(8), 3794–3802.
- Li, P., Shi, L., Chen, M., et al. (2020). Synthesis and antiproliferative activity evaluation of 1,3-diarylpyrazolones as potential anticancer agents for non-small cell lung cancer. Molecules, 25(21), 5135.
- Liu, F., Yang, X., Wang, W., & Chen, G. (2018). Targeting ERK, an Achilles' heel of the MAPK pathway, in cancer therapy. Acta Pharmaceutica Sinica B, 8(4), 552–562.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved January 28, 2026, from [Link]
- Ahmed, A. H., Mohamed, M. F., Allam, R. M., et al. (2022). Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities. Bioorganic Chemistry, 129, 106171.
- Blake, J. F., Burkard, M., Chan, J., et al. (2016). Discovery of (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor in early clinical development. Journal of Medicinal Chemistry, 59(12), 5650–5660.
- Shi, D., Li, N., Yang, X., et al. (2020). Design, synthesis and biological evaluation of novel scopoletin-pyrazole hybrids as potential anticancer agents. Molecules, 25(1), 199.
- Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429–434.
- Bennani, F. E., Doudach, L., Cherrah, Y., et al. (2020). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry, 97, 103470.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 28, 2026, from [Link] (Note: This is a representative protocol from a lab website).
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 8, 24.
-
ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved January 28, 2026, from [Link]
-
UCSC Genome Browser. (2010). SOP: Propagation of Human Colorectal Carcinoma Cells (HCT-116, ATCC). Retrieved January 28, 2026, from [Link]
- Pratilas, C. A., & Solit, D. B. (2010). Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response. Clinical Cancer Research, 16(12), 3329–3335.
Sources
- 1. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. ijmphs.com [ijmphs.com]
- 7. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. thewellbio.com [thewellbio.com]
- 10. emulatebio.com [emulatebio.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encodeproject.org [encodeproject.org]
- 16. atcc.org [atcc.org]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Application Note & Protocols: High-Purity Isolation of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
Introduction and Strategic Overview
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] The presence of a carboxylic acid moiety makes the molecule amenable to specific and highly effective purification strategies. Achieving high purity (>99%) is critical as trace impurities can lead to erroneous biological data, undesirable side reactions in subsequent synthetic steps, or the formation of toxic byproducts.
This guide outlines a multi-tiered approach to purification. The optimal strategy depends on the initial purity of the crude material and the specific impurity profile, which typically includes unreacted starting materials, synthetic intermediates, and side-products.
Physicochemical Profile
Understanding the molecule's properties is the foundation of a logical purification strategy.
| Property | Value / Inferred Characteristic | Rationale / Source |
| Molecular Formula | C₁₁H₉FN₂O₂ | [3] |
| Molar Mass | 220.20 g/mol | [3] |
| Appearance | Likely a white to off-white solid | Based on similar aromatic carboxylic acids. |
| pKa (inferred) | ~4-5 | The carboxylic acid group dictates the acidity. |
| Solubility (inferred) | Poorly soluble in water; Soluble in many organic solvents (e.g., EtOAc, DCM, MeOH, THF). The corresponding carboxylate salt is highly soluble in water. | Typical for organic carboxylic acids.[4] |
General Purification Workflow
The selection of a purification technique is a strategic choice based on the scale of the reaction and the nature of the impurities. The following workflow illustrates a common decision-making process.
Caption: Decision workflow for purifying the target compound.
Primary Purification: Acid-Base Extraction
Principle: This technique is the most effective method for separating acidic compounds from neutral or basic impurities.[5][6] It leverages the differential solubility of the carboxylic acid and its corresponding carboxylate salt. By treating an organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate), the acidic target is deprotonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer and are discarded. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure acid to precipitate out of the solution.[4]
Workflow for Acid-Base Extraction
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chembk.com [chembk.com]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
molecular docking protocol for [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
Topic: A Validated Molecular Docking Protocol for [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid with Cyclooxygenase-2 (COX-2)
Introduction: The Rationale for a Structure-Based Approach
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs, including the potent COX-2 inhibitor Celecoxib.[1] Its versatile structure allows for a wide range of biological activities, from anti-inflammatory to anticancer effects.[2] The specific compound of interest, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid, belongs to this privileged class of molecules. Predicting its interaction with a biological target is a critical step in elucidating its mechanism of action and potential therapeutic value.
Molecular docking is a powerful computational technique in structure-based drug design that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecular target (receptor).[3] This application note provides a comprehensive, step-by-step protocol for docking [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid to its putative target, Cyclooxygenase-2 (COX-2). As a Senior Application Scientist, this guide moves beyond a simple list of commands, explaining the causality behind each experimental choice to ensure a scientifically rigorous, reproducible, and meaningful result.
The protocol is designed around a self-validating system, incorporating a re-docking procedure with a known co-crystallized ligand to confirm the accuracy of the chosen parameters before proceeding with the experimental compound.[4] We will utilize widely accessible and validated software tools to demonstrate the workflow.
Principle of Molecular Docking
The fundamental goal of molecular docking is to model the molecular recognition process.[5] This involves two primary stages:
-
Sampling: This stage explores a vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms for this can range from systematic searches to stochastic methods like genetic algorithms or incremental construction, where the ligand is built piece-by-piece within the active site.[3][5]
-
Scoring: Once a "pose" (a specific conformation and orientation) is generated, a scoring function is used to estimate its binding affinity. These functions are mathematical models that approximate the free energy of binding, with more negative scores typically indicating a more favorable interaction.[6]
A successful docking experiment produces a pose that is energetically favorable and geometrically plausible, closely mimicking the native binding mode.[7]
Overall Docking Workflow
The entire process can be visualized as a multi-stage pipeline, beginning with data acquisition and preparation, followed by the core simulation, and concluding with rigorous analysis and validation.
Figure 1: High-level workflow for the molecular docking protocol.
Part 1: CORE PROTOCOL - System Preparation
The quality of your input structures directly determines the reliability of the docking output. This preparation phase is the most critical for achieving biologically relevant results.[8] We will use the human COX-2 protein (PDB ID: 3LN1), which is co-crystallized with Celecoxib, a pyrazole-containing inhibitor, as our receptor. This built-in ligand is essential for our validation step.
Ligand Preparation: [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
The goal of ligand preparation is to generate a low-energy, 3D conformation with the correct charges and atom types.
Methodology:
-
Obtain 2D Structure: The structure of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid can be defined by its SMILES string: O=C(O)Cn1cc(cn1)c2ccc(F)cc2.
-
Generate 3D Coordinates:
-
Use a tool like Open Babel or the web-based SwissDock service to convert the 2D SMILES string into a 3D structure (e.g., in .mol2 or .sdf format).[9]
-
Rationale: This step generates a plausible 3D conformation. Most tools will also perform an initial energy minimization to relieve steric clashes.
-
-
Add Hydrogens & Assign Charges:
-
Load the 3D structure into a molecular preparation tool such as AutoDock Tools or UCSF Chimera.[10][11]
-
Add hydrogens appropriate for a physiological pH (typically ~7.4). The carboxylic acid group on our ligand should be deprotonated.
-
Calculate and assign partial atomic charges (e.g., using Gasteiger or AM1-BCC charge models).[11]
-
Rationale: Docking algorithms rely on electrostatic and van der Waals interactions, which are governed by the partial charges on each atom. Correct protonation states are essential for accurate hydrogen bond prediction.[10]
-
-
Define Rotatable Bonds:
-
Identify and define the rotatable bonds in the ligand. Most preparation software does this automatically.
-
Rationale: This step defines the ligand's conformational flexibility during the docking simulation, allowing it to adapt its shape to fit the binding pocket.[5]
-
-
Save in Final Format: Save the prepared ligand in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).[12]
Receptor Preparation: Human COX-2 (PDB: 3LN1)
Receptor preparation involves "cleaning" the crystal structure to leave only the components relevant to the docking simulation.
Methodology:
-
Download Structure: Obtain the PDB file for 3LN1 from the RCSB Protein Data Bank.
-
Isolate Protein & Remove Heteroatoms:
-
Load the PDB file into a molecular viewer (e.g., PyMOL, UCSF Chimera, AutoDock Tools).[13][14]
-
Remove all non-essential molecules: water molecules, ions, and co-solvents.
-
Rationale: Crystallographic water molecules can interfere with docking unless they are known to play a crucial role in ligand binding, in which case more advanced techniques are needed. For a standard protocol, they are removed.[15]
-
-
Separate the Co-crystallized Ligand:
-
Select and save the co-crystallized ligand (Celecoxib, residue name S58 in 3LN1) into a separate file. This will be used for validation in Part 3.
-
Delete the ligand from the protein structure file.
-
-
Repair and Finalize Protein Structure:
-
Check for and repair any missing side chains or atoms using tools like SCWRL or the built-in functions of UCSF Chimera.[11]
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to all protein atoms (e.g., using the Kollman charge model).
-
Rationale: The PDB file often lacks hydrogen atoms and may have incomplete residues. Adding hydrogens and assigning charges is necessary for the scoring function to accurately calculate interaction energies.[10]
-
-
Save in Final Format: Save the prepared, ligand-free receptor in the required .pdbqt format.
Part 2: CORE PROTOCOL - Docking Simulation
With the ligand and receptor properly prepared, we can now define the search space and run the docking simulation.
Grid Generation (Defining the Search Space)
We must explicitly tell the docking program where to search for a binding site. A well-defined grid box increases efficiency and accuracy.[5]
Methodology:
-
Identify the Binding Site: Load the prepared receptor (3LN1) and the extracted co-crystallized ligand (Celecoxib) into a viewer. The location of the original ligand defines the active site.[3]
-
Define Grid Box Dimensions:
-
Center the grid box on the geometric center of the co-crystallized ligand.
-
Set the dimensions of the box (in Angstroms) to be large enough to encompass the entire binding site plus a margin of 3-5 Å to allow for ligand rotation.
-
Rationale: A box that is too small may prevent the ligand from finding its optimal pose. A box that is excessively large (blind docking) dramatically increases computation time and can reduce accuracy.[3]
-
| Parameter | Example Value (Å) for 3LN1 | Rationale |
| Center X | 23.5 | Coordinates derived from the center of the co-crystallized ligand (Celecoxib). |
| Center Y | 24.1 | Coordinates derived from the center of the co-crystallized ligand (Celecoxib). |
| Center Z | 20.8 | Coordinates derived from the center of the co-crystallized ligand (Celecoxib). |
| Size X | 25.0 | Ensures full coverage of the binding pocket for a ligand of this size. |
| Size Y | 25.0 | Ensures full coverage of the binding pocket for a ligand of this size. |
| Size Z | 25.0 | Ensures full coverage of the binding pocket for a ligand of this size. |
Executing the Docking Run (AutoDock Vina Example)
The docking run is typically executed via a command-line interface.
Methodology:
-
Prepare Configuration File: Create a text file (conf.txt) specifying the paths to the input files and the grid box parameters defined above.
-
Launch Simulation: Execute the docking program from the terminal. An example command for AutoDock Vina would be: vina --config conf.txt --receptor receptor.pdbqt --ligand ligand.pdbqt --out results.pdbqt --log results.log[13]
-
Set Exhaustiveness (Optional but Recommended):
-
The exhaustiveness parameter controls the computational effort used to search the conformational space. Higher values increase the chance of finding the true energy minimum but take longer. A value of 8 is default; 16 or 32 can be used for more rigorous searches.
-
Rationale: For final, high-quality results, increasing the search exhaustiveness provides greater confidence that the global minimum binding pose has been identified.
-
Part 3: CORE PROTOCOL - Analysis and Validation
Raw docking output is a prediction, not a fact. Proper analysis and validation are required to build confidence in the results.[16]
Analysis of Docking Results
The output will typically be a multi-model file containing the top-ranked poses and a log file with their corresponding binding affinities.
Methodology:
-
Evaluate Binding Affinity (Score):
-
Examine the log file. The primary metric is the binding affinity, usually reported in kcal/mol. More negative values indicate stronger predicted binding.[16]
-
Rationale: The scoring function provides a quantitative estimate of binding strength, allowing for the ranking of different poses and comparison between different ligands.[6]
-
-
Visualize Binding Poses:
-
Load the receptor and the output pose file (e.g., results.pdbqt) into a molecular viewer.
-
Analyze the top-scoring pose for key molecular interactions:
-
Hydrogen Bonds: Identify H-bonds between the ligand and receptor residues.
-
Hydrophobic Interactions: Look for contacts between nonpolar regions of the ligand and receptor.
-
Pi-stacking or Cation-pi: Identify interactions involving aromatic rings.
-
-
Rationale: A plausible binding pose must be stabilized by chemically sensible interactions. Visual inspection is a critical sanity check to ensure the predicted binding mode is physically realistic.[17]
-
Figure 2: Decision workflow for analyzing a single docking pose.
Trustworthiness: A Self-Validating Protocol
Before accepting the results for your experimental ligand, you MUST validate that your docking protocol can reproduce known experimental data.[4] This is achieved by re-docking the co-crystallized ligand.
Methodology:
-
Prepare Co-crystallized Ligand: Using the Celecoxib (S58) file saved in step 1.2, prepare it for docking exactly as you did for the experimental ligand (add hydrogens, assign charges, save as .pdbqt).
-
Run Re-Docking: Use the exact same receptor structure, grid box parameters, and docking settings to dock Celecoxib back into the 3LN1 binding site.
-
Calculate Root-Mean-Square Deviation (RMSD):
-
Superimpose the original crystal structure of the receptor-ligand complex with your re-docked pose.
-
Calculate the RMSD between the heavy atoms of the co-crystallized ligand and the top-scoring re-docked pose.
-
Rationale: The RMSD quantifies the structural deviation between the predicted pose and the experimentally determined "ground truth". A low RMSD value indicates that your chosen protocol parameters are accurate for this biological system.[18]
-
| Result | Interpretation |
| RMSD < 2.0 Å | Success. The protocol is considered validated. The parameters are reliable for docking the experimental ligand.[16][18] |
| RMSD > 2.0 Å | Failure. The protocol is not accurately reproducing the experimental binding mode. Re-evaluate parameters (e.g., grid box size/location, charge model, software choice) before proceeding.[18] |
By performing this validation step, you establish a critical baseline of trustworthiness for the subsequent docking of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid. The resulting model of your experimental compound bound to COX-2 is no longer just a computational guess, but a hypothesis grounded in a validated methodology.
References
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]
- Tuffery, P. (n.d.). Session 4: Introduction to in silico docking.
- Galaxy Training. (2019). Protein-ligand docking.
-
Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Retrieved from [Link]
- B-Ali, A., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
-
Swiss Institute of Bioinformatics. (n.d.). SwissDock. Retrieved from [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid. Retrieved from [Link]
-
Alam, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
-
Rao, G., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Muzzammel Rehman. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Retrieved from [Link]
- Michigan State University. (n.d.). Lessons from Docking Validation.
- Barakat, K. H. (2009). Molecular Docking Tutorial.
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]
-
Anoop Johny. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]
-
Guo, G., et al. (2016). Synthesis and Biological Evaluation of 3-(4-fluorophenyl)-1H-pyrazole Derivatives as Androgen Receptor Antagonists. Anticancer Drugs, 27(4), 278-85. Available at: [Link]
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 9. SwissDock [swissdock.ch]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. youtube.com [youtube.com]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
Welcome to the dedicated technical support guide for the synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you improve your reaction yield, ensure product purity, and streamline your workflow. Our guidance is based on established chemical principles and validated experimental data.
The synthesis of this valuable heterocyclic building block is typically achieved in a two or three-step sequence. The general workflow involves the initial formation of the 4-(4-fluorophenyl)-1H-pyrazole core, followed by N-alkylation with an acetic acid surrogate (typically an ethyl haloacetate), and concluding with ester hydrolysis. Each of these stages presents unique challenges that can impact the overall efficiency and yield.
This guide provides structured, in-depth solutions to specific experimental issues.
Overall Synthetic Workflow
Below is a general overview of the synthetic pathway discussed in this guide.
Caption: General 3-step synthesis pathway for the target molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in N-Alkylation Step (Step 2)
-
Question: I am reacting 4-(4-fluorophenyl)-1H-pyrazole with ethyl bromoacetate but getting a very low yield of the desired ethyl ester. What could be the cause?
-
Answer: This is a common bottleneck. Low yield in the N-alkylation of pyrazoles often stems from issues with the base, solvent, temperature, or the formation of an undesired regioisomer.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the pyrazole N-H is typically in the range of 14-15. A base must be strong enough to deprotonate the pyrazole effectively, but not so strong that it causes side reactions with the ethyl bromoacetate.
-
Solution: If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is anhydrous and finely powdered to maximize surface area. Consider switching to a stronger base like sodium hydride (NaH). NaH provides irreversible deprotonation, which can significantly drive the reaction forward.[1]
-
-
Inappropriate Solvent: The solvent plays a critical role in solubilizing the pyrazole anion and influencing the reaction rate.
-
Solution: Polar aprotic solvents are ideal for this Sₙ2 reaction. Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices.[1] Tetrahydrofuran (THF) can also be used, particularly with NaH, but may result in slower reaction rates. Ensure the solvent is anhydrous, as water will quench the pyrazole anion and hydrolyze the ethyl bromoacetate.
-
-
Reaction Temperature: Alkylation is temperature-dependent.
-
Solution: With K₂CO₃, heating is often required (e.g., 60-80 °C in DMF or reflux in acetonitrile).[2] If using NaH, the initial deprotonation is typically done at 0 °C to control the exothermic reaction, followed by warming to room temperature or slightly above to complete the alkylation.
-
-
Poor Quality Reagents: Ethyl bromoacetate can degrade over time.
-
Solution: Use freshly opened or distilled ethyl bromoacetate. Ensure your starting pyrazole is pure and dry.
-
-
Issue 2: Formation of the N2-Alkylated Isomer
-
Question: My NMR analysis shows a mixture of products. How can I favor the formation of the desired N1-alkylated [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid over the N2 isomer?
-
Answer: Regioselectivity in the alkylation of unsymmetrically substituted pyrazoles is a well-documented challenge.[3] The outcome is a delicate balance of steric and electronic factors, which can be manipulated by your choice of reaction conditions. The N1 position is generally less sterically hindered, while the N2 nitrogen is often more electron-rich.
Controlling Regioselectivity:
-
Steric Hindrance: The substituent at the 5-position of the pyrazole ring can sterically shield the N1 position. However, in your case, the 4-substituted pyrazole has two chemically distinct but sterically similar nitrogen atoms. The key is often the conditions used.
-
Reaction Conditions: The choice of base and solvent system is paramount for controlling the N1/N2 ratio.
-
For N1-Selectivity (Desired): Using a weaker base like K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile often favors N1 alkylation. This is because the pyrazole exists in equilibrium with its potassium salt, and the alkylation proceeds on the more accessible nitrogen.[1][4]
-
For N2-Selectivity (Undesired): Using a strong base like NaH to form the sodium salt can sometimes lead to mixtures, as the reaction becomes more dependent on the electronics of the pyrazole anion.
-
Recommended Protocol for N1-Selectivity: A reliable method is to use potassium carbonate as the base in acetonitrile. This set of conditions is known to provide good regioselectivity for the N1 isomer in many pyrazole systems.[1][2]
Parameter Condition A (Favors N1) Condition B (May give mixtures) Base K₂CO₃ (1.5 - 2.0 equiv.) NaH (1.1 equiv.) Solvent Acetonitrile (MeCN) or DMF THF or DMF Temperature 60 - 80 °C 0 °C to Room Temperature Typical N1:N2 Ratio Often >10:1 Can vary, sometimes closer to 1:1 -
Issue 3: Incomplete or Failed Ester Hydrolysis (Step 3)
-
Question: I have successfully synthesized the ethyl ester, but the final hydrolysis step to the carboxylic acid is not going to completion, even after several hours. What can I do to improve the yield?
-
Answer: Incomplete hydrolysis is typically due to insufficient hydrolyzing agent, low temperature, or inadequate reaction time. The ester of a heterocyclic acetic acid can sometimes be more resistant to hydrolysis than simple aliphatic esters.
Potential Causes & Solutions:
-
Insufficient Base: Stoichiometric amounts of base may not be enough to drive the reaction to completion, especially if any acidic impurities are present.
-
Solution: Use a molar excess of the base. A common and effective condition is using 2 to 4 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred as it can lead to cleaner reactions and easier workups.
-
-
Solvent System: A single-phase solvent system is crucial for efficient hydrolysis.
-
Solution: The ethyl ester may not be fully soluble in a purely aqueous base. Use a mixture of THF and water (e.g., 2:1 or 3:1 v/v) to ensure the ester is fully dissolved and can interact with the hydroxide ions. Methanol or ethanol can also be used as co-solvents.
-
-
Reaction Temperature and Time: Saponification is often slow at room temperature.
-
Solution: Gently heat the reaction mixture to 40-50 °C to increase the rate. Monitor the reaction by TLC until the starting material spot has completely disappeared. This may take anywhere from 2 to 12 hours.
-
Optimized Hydrolysis Protocol:
-
Dissolve the ethyl ester in a 3:1 mixture of THF:H₂O.
-
Add LiOH·H₂O (3.0 equivalents).
-
Stir at 40 °C and monitor by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the mixture, remove the THF under reduced pressure.
-
Dilute with water, wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer with cold 1M HCl to pH ~2-3 to precipitate the carboxylic acid product.
-
Filter, wash the solid with cold water, and dry under vacuum.
-
Caption: Decision workflow for troubleshooting the ester hydrolysis step.
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for synthesizing the 4-(4-fluorophenyl)-1H-pyrazole precursor?
-
A1: A robust and high-yielding method is the Knoevenagel condensation of 4-fluoroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by cyclization with hydrazine hydrate in ethanol. This two-step, one-pot procedure often provides the desired pyrazole in excellent yield (>80%).
-
-
Q2: How can I purify the final [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid?
-
A2: The final product is an acid, which provides a straightforward purification handle. After acidic workup, the crude product often precipitates from the aqueous solution. This solid can be collected by filtration. For higher purity, recrystallization is effective. A suitable solvent system for recrystallization is an ethanol/water or isopropanol/water mixture.
-
-
Q3: What analytical techniques are best for confirming the N1 vs. N2 isomer?
-
A3: ¹H and ¹³C NMR spectroscopy are definitive. The chemical shifts of the pyrazole ring protons and carbons are different for the two isomers. Specifically, the methylene protons (-CH₂-) of the acetic acid group will have a distinct chemical shift in the ¹H NMR spectrum for each isomer. Furthermore, 2D NMR techniques like HMBC can show correlations between the methylene protons and the C3 and C5 carbons of the pyrazole ring, unequivocally confirming the point of attachment. The presence of a tautomeric equilibrium in unsymmetrically substituted pyrazoles can sometimes complicate NMR interpretation, but this is less of an issue once the N-alkylation has occurred.[3]
-
-
Q4: Are there any specific safety precautions I should take?
-
A4: Yes. Hydrazine hydrate is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride (NaH) is a flammable solid that reacts violently with water; it should be handled under an inert atmosphere (e.g., nitrogen or argon). The alkylating agent, ethyl bromoacetate , is a lachrymator and toxic. Standard laboratory safety protocols should be strictly followed.
-
References
-
Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate. Available at: [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
- Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.Google Patents.
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Available at: [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Science and Research (IJSR). Available at: [Link]
-
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme. Available at: [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. National Institutes of Health (NIH). Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Ethyl 3-(1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2,2-difluoropropanoate from N-Allyl-N′-benzylideneacetohydrazide and Ethyl 2-Bromo-2,2-difluoroacetate. ResearchGate. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Alkylation of 4(5)-substituted imidazoles. Semantic Scholar. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]
-
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Organic Chemistry International. Available at: [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]
-
Synthesis of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters and their cyclization into pyrazolo[1,5-a][5][6][7]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
The synthesis of this valuable intermediate typically proceeds in two key stages: first, the formation of the 4-(4-fluorophenyl)-1H-pyrazole core, followed by N-alkylation with an ethyl bromoacetate equivalent and subsequent saponification to yield the final carboxylic acid. This guide focuses primarily on the critical and often problematic N-alkylation and hydrolysis steps.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem based on common analytical observations and provide actionable solutions grounded in chemical principles.
Question 1: After the N-alkylation reaction, my yield of the intermediate ester is very low, and TLC/LC-MS analysis shows a large amount of unreacted 4-(4-fluorophenyl)-1H-pyrazole. What went wrong?
Answer: This is a classic case of incomplete N-alkylation. The reaction involves the deprotonation of the pyrazole's N-H proton to form a pyrazolate anion, which then acts as a nucleophile to displace the bromide from ethyl bromoacetate. Low conversion points to an issue with one of these stages.
Root Cause Analysis:
-
Ineffective Deprotonation (Base/Solvent Mismatch): The acidity of the pyrazole N-H is moderate (pKa ≈ 14). The base must be strong enough to generate a sufficient concentration of the nucleophilic pyrazolate anion. A weak base like potassium carbonate (K₂CO₃) requires an appropriate polar aprotic solvent (like DMF or acetone) and often elevated temperatures to be effective.[1] A stronger base like sodium hydride (NaH) is more efficient but requires an anhydrous, non-reactive solvent like THF.
-
Reagent Deactivation: Ethyl bromoacetate is susceptible to hydrolysis, especially in the presence of moisture and base. If your solvent or starting materials are not dry, the alkylating agent can be consumed before it reacts with the pyrazole.
-
Insufficient Reaction Temperature or Time: The reaction kinetics may be sluggish. Particularly with milder bases like K₂CO₃, the reaction may require heating (e.g., 60-80 °C) for several hours to reach completion.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-alkylation yield.
Recommended Protocol Adjustments:
| Parameter | Condition A (Mild) | Condition B (Aggressive) | Causality & Rationale |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Sodium Hydride (NaH), 60% in oil (1.2 eq) | K₂CO₃ is safer and easier to handle but requires thermal energy. NaH is highly reactive, works at room temperature, but requires strict anhydrous conditions to prevent quenching and safety hazards. |
| Solvent | Anhydrous DMF or Acetone | Anhydrous THF | DMF's polarity helps solubilize the carbonate and pyrazolate salts. THF is ideal for NaH as it is aprotic and relatively unreactive. |
| Temperature | 65 °C - 80 °C | 0 °C to Room Temperature | The energy input for Condition A overcomes the activation barrier for deprotonation. The high reactivity of NaH in Condition B makes the reaction feasible at lower temperatures. |
| Atmosphere | Dry Air or Nitrogen | Strict Nitrogen or Argon | Essential for NaH to prevent reaction with atmospheric moisture and oxygen. |
Question 2: The hydrolysis of my ethyl ester intermediate is incomplete, or the workup is giving me a poor yield of the final acid. How can I improve this step?
Answer: Incomplete saponification or problematic workup are common hurdles. Saponification is a reversible reaction, so conditions must be chosen to drive it to completion. The workup is critical because the product is a carboxylate salt before acidification, affecting its solubility.
Root Cause Analysis:
-
Insufficient Hydrolysis: The ester may be sterically hindered or electronically stable. A stoichiometric amount of base (e.g., NaOH, LiOH) may not be enough to drive the equilibrium fully to the product side. Using a phase-transfer catalyst is sometimes needed but is usually not necessary for this substrate.
-
Product Isolation Issues: After hydrolysis, the product exists as a sodium or lithium salt, which is typically soluble in the aqueous/alcoholic reaction mixture. If the subsequent acidification and extraction are not performed correctly, significant product loss can occur. Prematurely extracting with an organic solvent before proper acidification will leave the product in the aqueous layer.
-
Degradation: While generally stable, prolonged exposure to very high concentrations of strong base and high temperatures could potentially lead to side reactions, although this is less common for this specific scaffold.
Recommended Hydrolysis & Workup Protocol:
-
Saponification: Dissolve the crude ethyl ester in a mixture of THF and water (e.g., 3:1 v/v). Add Lithium Hydroxide (LiOH·H₂O, 2-3 equivalents) and stir vigorously at room temperature.[2] Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours). Rationale: LiOH is often preferred as it is less likely to catalyze side reactions compared to NaOH or KOH, and the resulting lithium carboxylate has favorable properties.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure. This prevents extraction issues in the next step.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly acidify the mixture by adding 1M HCl dropwise with stirring until the pH is ~2-3. The final carboxylic acid product should precipitate as a solid. Rationale: The carboxylate salt is deprotonated to the neutral, less water-soluble carboxylic acid, causing it to crash out of the solution.
-
Isolation: If a solid precipitates, it can be collected by filtration, washed with cold water, and dried. If the product oils out or remains in solution, it must be extracted with an appropriate organic solvent (e.g., ethyl acetate, 3x). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product.
Question 3: My final product is contaminated with an isomeric impurity that is very difficult to separate by column chromatography. What is it and how can I prevent it?
Answer: While it is a common concern in many pyrazole syntheses, the formation of an N1 vs. N2 regioisomer is not the expected side reaction for this specific target molecule. Your starting material, 4-(4-fluorophenyl)-1H-pyrazole, is a symmetrical heterocycle with respect to the two nitrogen atoms due to tautomerism. Alkylation at either N1 or N2 leads to the exact same product.
Caption: Regioselectivity in pyrazole alkylation.
The likely source of a hard-to-separate impurity is from the initial synthesis of your 4-(4-fluorophenyl)-1H-pyrazole starting material. Many classical pyrazole syntheses, such as the Knorr synthesis, can produce regioisomers if not carefully controlled.[3][4]
Preventative Measures:
-
Verify Your Starting Material: Before starting the N-alkylation, rigorously purify and characterize your 4-(4-fluorophenyl)-1H-pyrazole. Use ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity. An impurity at this stage will carry through and complicate all subsequent steps.
-
Revisit the Pyrazole Synthesis: If you are preparing the pyrazole core yourself, ensure the chosen synthetic route is not prone to producing regioisomers. Syntheses starting from precursors like 2-(4-fluorophenyl)malondialdehyde are less ambiguous than those from unsymmetrical β-diketones.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method to monitor the progress of the N-alkylation reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting pyrazole will have a lower Rf value than the product ester due to the polarity of the N-H group. The product ester will appear as a new, higher Rf spot. The disappearance of the starting material spot indicates the reaction is complete. For quantitative analysis, LC-MS is ideal.
Q: Can I use ethyl chloroacetate instead of ethyl bromoacetate? A: Yes, but the reaction will be significantly slower. The C-Br bond is weaker and bromide is a better leaving group than chloride. To compensate for the lower reactivity of ethyl chloroacetate, you may need to use higher temperatures, longer reaction times, or add a catalytic amount of a soluble iodide salt (e.g., NaI, KI) to perform an in situ Finkelstein reaction, converting the chloroacetate to the more reactive iodoacetate.
Q: What are the key safety precautions when running this synthesis? A:
-
Sodium Hydride (NaH): If used, NaH is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) and any quenching must be done slowly and carefully, typically with isopropanol followed by methanol and then water, always in an ice bath.
-
Ethyl Bromoacetate: This reagent is a potent lachrymator (causes tearing) and is corrosive. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).[5]
-
Solvents: DMF and THF have specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q: How do I confirm the structure of my final product, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid? A: A combination of spectroscopic methods is required for unambiguous structure confirmation:
-
¹H NMR: Look for the disappearance of the broad N-H proton signal (often >10 ppm) from the starting pyrazole. You should see a new singlet corresponding to the -CH₂- group of the acetic acid moiety (typically 4.5-5.5 ppm). You will also see signals for the aromatic protons on the pyrazole and fluorophenyl rings.
-
¹³C NMR: Confirm the presence of the carbonyl carbon from the carboxylic acid (~170 ppm) and the methylene carbon (~50-60 ppm).
-
Mass Spectrometry (MS): Verify the molecular weight of the compound ([M+H]⁺ or [M-H]⁻).
-
FT-IR: Look for the characteristic broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).
References
-
Molecules (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Molecules (2018). Synthesis of 4-Arylallylidenepyrazolone Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research (2011). Synthesis and biological activity of 4”substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]
-
Molecules (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
Molecules (2020). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
Royal Society of Chemistry (2020). Synthesis of fully substituted pyrazoles from pyridinium 1,4-zwitterionic thiolates and hydrazonoyl chlorides via a [3 + 3] cycloaddition/oxidation/rearrangement cascade. [Link]
-
International Journal of Trend in Scientific Research and Development (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
-
Molecules (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ResearchGate (2021). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]
-
ResearchGate (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Synlett (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. [Link]
-
ResearchGate. Synthesis of tetrasubstituted pyrazoles 4. [Link]
-
Scientific Reports (2022). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. [Link]
-
Acta Crystallographica Section E (2013). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. [Link]
-
Journal of Organic Chemistry (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Organic Letters (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]
-
Chemistry (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
ResearchGate (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (2001). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. [Link]
-
Molecules (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Reactions (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Organic Letters (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
Reactions (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Organic and Process Research & Development (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]
-
ACS Omega (2020). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
Sources
- 1. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
Welcome to the technical support center dedicated to addressing the experimental challenges associated with the cell permeability of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the scientific rationale and practical steps to diagnose and overcome permeability issues with this compound.
Introduction: Understanding the Permeability Challenge
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid is a small molecule with a pyrazole scaffold, a class of compounds known for a wide range of biological activities. However, the presence of a carboxylic acid moiety, while often crucial for target engagement, can present a significant hurdle to effective cell permeability. The ionized nature of the carboxylate group at physiological pH increases hydrophilicity, which can limit passive diffusion across the lipophilic cell membrane.
This guide will walk you through a systematic approach to first characterize the permeability of your compound and then explore rational strategies to enhance its cellular uptake.
Part 1: Initial Assessment & Troubleshooting
This section focuses on the initial steps to diagnose and understand the root cause of poor cell permeability for [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor cell permeability of my compound?
A1: The primary reason is likely the presence of the carboxylic acid group, which will be mostly ionized at physiological pH (around 7.4). This negative charge significantly increases the molecule's polarity, hindering its ability to partition into and diffuse across the lipid bilayer of the cell membrane. Other contributing factors could include low lipophilicity (LogP value), and potential recognition by efflux pumps that actively transport the compound out of the cell.
Q2: How can I get an initial idea of my compound's permeability without extensive cell-based assays?
A2: You can start by predicting its physicochemical properties using cheminformatics tools. Several online platforms and software packages can calculate the logarithm of the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa).[1][2] A low LogP value (typically <1) and a pKa in the acidic range would suggest potential permeability issues.
-
LogP: This value indicates the lipophilicity of the neutral form of the molecule. A higher LogP generally correlates with better passive diffusion.
-
pKa: This value tells you the pH at which 50% of the carboxylic acid is ionized. Since the intracellular and extracellular environments are at a pH of ~7.4, a compound with a pKa of 4-5 will be predominantly in its charged, less permeable form.
Q3: My compound has a favorable calculated LogP, but still shows low permeability. What could be the issue?
A3: If the predicted lipophilicity is within a reasonable range for passive diffusion, the discrepancy could be due to:
-
Efflux Pump Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, resulting in low intracellular accumulation.[3]
-
Poor Aqueous Solubility: While seemingly counterintuitive for a carboxylic acid, very poor solubility in your assay buffer can lead to an underestimation of permeability. Ensure your compound is fully dissolved at the tested concentration.
-
Inaccurate Computational Model: Remember that in silico predictions are estimations. Experimental validation is crucial.
Troubleshooting Low Permeability in Initial Screens
If you've performed a preliminary cell-based assay (e.g., a cell viability assay where intracellular access is required for activity) and suspect poor permeability, consider the following troubleshooting steps:
| Observation | Potential Cause | Recommended Action |
| Low potency in cell-based vs. biochemical assays | Poor cell permeability | Proceed to quantitative permeability assays (PAMPA, Caco-2) to confirm. |
| High variability in experimental replicates | Compound precipitation in assay medium | Check the aqueous solubility of your compound at the tested concentration and pH. Consider using a co-solvent like DMSO (typically <0.5%). |
| Compound appears permeable in PAMPA but not in cell-based assays | The compound is likely an efflux pump substrate. | Perform a bidirectional Caco-2 or MDCK-MDR1 assay to determine the efflux ratio. |
Part 2: Experimental Protocols for Permeability Assessment
Here, we provide detailed, step-by-step protocols for key experiments to quantitatively assess the permeability of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to evaluate passive membrane permeability.[4][5] It's a cost-effective first step to understand the passive diffusion characteristics of your compound.
Objective: To determine the effective permeability (Pe) of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA filter plate)
-
Acceptor sink buffer (e.g., PBS, pH 7.4)
-
Donor solution: [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid dissolved in a suitable buffer (e.g., PBS, pH 6.5 to mimic the upper small intestine) at a known concentration (e.g., 100 µM).
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
High and low permeability control compounds (e.g., testosterone and Lucifer yellow, respectively)
-
96-well UV plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the PAMPA Plate: Add 5 µL of the lipid solution to each well of the donor plate and allow the solvent to evaporate for at least 1 hour.
-
Prepare Donor and Acceptor Solutions: Prepare the donor solution containing your test compound and controls. Fill the wells of the acceptor plate with the acceptor sink buffer.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring good contact between the artificial membrane and the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
Data Analysis & Interpretation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
Interpretation of PAMPA Results:
| Permeability Classification | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Implication |
| High | > 1.5 | Good passive permeability is likely. |
| Low | < 1.5 | Poor passive permeability. May require enhancement strategies. |
Table adapted from Evotec PAMPA protocol information.[6]
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is the gold standard in vitro model for predicting human intestinal absorption.[7][8] Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, expressing both tight junctions and efflux transporters.
Objective: To determine the bidirectional permeability of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid across a Caco-2 cell monolayer and to identify potential efflux.
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Lucifer yellow (for monolayer integrity testing)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS, pH 6.5) to the apical (upper) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
Data Analysis & Interpretation: Calculate the Papp value for both A to B and B to A directions. The efflux ratio (ER) is then calculated as:
ER = Papp (B to A) / Papp (A to B)
Interpretation of Caco-2 Results:
| Papp (A to B) x 10⁻⁶ cm/s | Permeability Classification | Efflux Ratio (ER) | Indication |
| > 10 | High | < 2 | High permeability, not a substrate of efflux pumps. |
| 1 - 10 | Moderate | ≥ 2 | Moderate permeability, potential efflux pump substrate. |
| < 1 | Low | ≥ 2 | Low permeability, likely an efflux pump substrate. |
A high efflux ratio (typically >2) suggests that the compound is actively transported out of the cells, likely by P-glycoprotein or other efflux pumps.[9]
Workflow for Permeability Assessment
Caption: Workflow for assessing and addressing poor cell permeability.
Part 3: Strategies to Enhance Cell Permeability
If the experimental data confirms poor permeability, the following strategies can be employed to improve the cellular uptake of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.
Strategy 1: Prodrug Approach - Esterification
A common and effective strategy for masking a carboxylic acid is to convert it into an ester prodrug. The ester masks the ionizable group, increasing lipophilicity and facilitating passive diffusion. Once inside the cell, endogenous esterases cleave the ester, releasing the active carboxylic acid.
Protocol 3: Synthesis of a Methyl Ester Prodrug
Objective: To synthesize the methyl ester of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.
Materials:
-
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide)
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure (using Thionyl Chloride):
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid in anhydrous methanol.
-
Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain the pure methyl ester.
Validation of the Prodrug:
-
Confirm the structure of the synthesized ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Evaluate the permeability of the ester prodrug using the PAMPA and Caco-2 assays as described above.
-
Assess the stability of the prodrug in plasma and cell lysates to ensure it is converted back to the active acid.
Strategy 2: Formulation Approaches - Nanoemulsions
Nanoemulsions are lipid-based formulations that can enhance the solubility and permeability of poorly soluble drugs.[10] They consist of small lipid droplets dispersed in an aqueous phase, stabilized by surfactants.
Protocol 4: Preparation of a Nanoemulsion Formulation
Objective: To formulate [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid in a nanoemulsion to improve its apparent solubility and permeability.
Materials:
-
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
-
Oil phase (e.g., medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Aqueous phase (e.g., deionized water or PBS)
-
High-shear homogenizer or sonicator
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve the [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid in the chosen oil.
-
Aqueous Phase: Prepare the aqueous phase, which may contain a hydrophilic surfactant.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization or sonication.
-
Continue the emulsification process until a translucent nanoemulsion is formed.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the formulation.
-
-
Permeability Testing: Evaluate the permeability of the nanoemulsion formulation using the Caco-2 assay. The formulation can be added directly to the apical side of the Caco-2 monolayer.
Decision Tree for Strategy Selection
Caption: Decision tree for selecting a permeability enhancement strategy.
Part 4: Advanced Troubleshooting and Considerations
Q4: My ester prodrug is stable and permeable, but shows no activity in my cell-based assay. What should I do?
A4: This suggests that the prodrug is not being efficiently hydrolyzed back to the active carboxylic acid inside the cells. You can investigate this by:
-
Measuring Intracellular Concentrations: Use LC-MS/MS to measure the intracellular concentrations of both the ester prodrug and the parent acid over time.
-
Testing Different Ester Moieties: The rate of enzymatic cleavage can be highly dependent on the type of ester. Consider synthesizing different esters (e.g., ethyl, biodegradable esters) that may be more readily cleaved by intracellular esterases.
Q5: Are there any alternatives to the prodrug or formulation approaches?
A5: Yes, other strategies include:
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between cells, allowing for increased paracellular transport. However, this approach needs to be carefully evaluated for potential cytotoxicity.
-
Inhibition of Efflux Pumps: If your compound is a substrate of an efflux pump like P-gp, co-administration with a known inhibitor (e.g., verapamil, elacridar) in your in vitro assay can confirm the role of efflux and suggest a potential in vivo strategy.[11][12]
Q6: How do I test if my compound is a P-glycoprotein (P-gp) substrate?
A6: The most direct way is to use a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.[3][13] You would perform a bidirectional permeability assay similar to the Caco-2 protocol. A significantly higher B-A transport compared to A-B transport in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, confirms that your compound is a P-gp substrate.
Conclusion
Overcoming the poor cell permeability of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid requires a systematic and informed approach. By first accurately diagnosing the cause of low permeability through robust in vitro assays and then applying rational strategies such as prodrug modification or advanced formulation, researchers can significantly improve the chances of advancing this promising compound through the drug discovery pipeline. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.
References
-
MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021). Edinburgh Research Explorer. [Link]
-
[Computerized logP prediction using fragment methods]. (n.d.). PubMed. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. (2002). ResearchGate. [Link]
-
Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. (2023). PMC. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Institutes of Health. [Link]
-
Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. (2024). MDPI. [Link]
-
Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. (2020). PubMed Central. [Link]
-
Inhibition of Efflux Pumps as a Novel Approach to Combat Drug Resistance in Bacteria. (n.d.). Caister Academic Press. [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). ACS Publications. [Link]
-
4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
-
MDCK-MDR1 Permeability Assay. (n.d.). Evotec. [Link]
-
Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. (n.d.). Preprints.org. [Link]
Sources
- 1. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 6. PAMPA | Evotec [evotec.com]
- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]
Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid Against Known Antibiotics
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes and an embrace of novel chemical scaffolds. Pyrazole derivatives have emerged as a promising area of research, demonstrating a wide spectrum of biological activities, including antimicrobial properties.[1][2][3][4][5] The specific compound, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid (herein referred to as 'FPPA'), represents such a novel scaffold. The inclusion of a fluorine atom is a strategic choice in medicinal chemistry, often enhancing metabolic stability and biological activity.[6][7]
This guide provides a comprehensive, phased framework for the systematic evaluation of FPPA, benchmarking its performance against a panel of established, mechanistically diverse antibiotics. The objective is not merely to generate data, but to build a robust preclinical profile that can guide future development decisions. The experimental choices described herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), the globally recognized authority for antimicrobial susceptibility testing (AST).[8][9][10]
Phase 1: A Phased Approach to Preclinical Benchmarking
A logical, stepwise progression is critical to efficiently allocate resources and build a coherent data package. The journey from a novel compound to a potential drug candidate begins with broad screening, followed by quantitative assessment, and finally, preliminary safety and mechanistic studies.
Caption: High-level workflow for preclinical antimicrobial benchmarking.
Phase 2: Primary Screening - The Kirby-Bauer Disk Diffusion Assay
Causality of Experimental Choice: The Kirby-Bauer test is the universally accepted first step for screening antimicrobial activity.[11][12] It is a qualitative, cost-effective method to rapidly assess the spectrum of a compound's activity against a panel of microorganisms.[13] This initial screen allows for a go/no-go decision before committing to more labor-intensive quantitative assays.
Comparator Antibiotics: The selection of comparators is crucial for contextualizing the activity of FPPA. A well-rounded panel should include antibiotics with distinct mechanisms of action.[14]
| Comparator Antibiotic | Class | Mechanism of Action | Primary Spectrum |
| Penicillin G | β-Lactam | Inhibits cell wall synthesis by blocking peptidoglycan cross-linking.[15] | Gram-positive |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase, preventing DNA replication.[15] | Broad-spectrum (Gram-positive & Gram-negative) |
| Tetracycline | Tetracycline | Binds to the 30S ribosomal subunit, inhibiting protein synthesis.[14][16] | Broad-spectrum |
| Vancomycin | Glycopeptide | Disrupts peptidoglycan cross-linkage in the cell wall.[14] | Gram-positive (including MRSA) |
Test Organism Panel: The panel should include representative Gram-positive and Gram-negative bacteria, as recommended by CLSI guidelines.[17]
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
Detailed Protocol: Kirby-Bauer Disk Diffusion
This protocol is adapted from the CLSI M02 standard.[10][17]
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[18][19]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[20]
-
Disk Application:
-
Prepare sterile 6 mm paper disks. Aseptically apply a defined amount of FPPA (e.g., 30 µg) dissolved in a suitable solvent (e.g., DMSO) to a set of disks and allow the solvent to evaporate.
-
Aseptically place the FPPA disk and the comparator antibiotic disks onto the inoculated MHA plate. Ensure disks are at least 24 mm apart.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Controls: A disk impregnated with the solvent (e.g., DMSO) alone must be included as a negative control to ensure the solvent has no antimicrobial activity.[20]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[18]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[13]
Phase 3: Quantitative Analysis - Broth Microdilution for MIC Determination
Causality of Experimental Choice: Following a positive result in the Kirby-Bauer assay, a quantitative measure of potency is required. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21] This provides the quantitative data necessary for direct comparison of potency.[19]
Detailed Protocol: Broth Microdilution
This protocol is based on the CLSI M07 standard.[10][17]
-
Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Prepare a stock solution of FPPA in a suitable solvent. Add 100 µL of a 2x starting concentration of FPPA to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).[22]
-
-
Inoculum Preparation: Prepare a bacterial suspension as described in the Kirby-Bauer protocol, but dilute it further in CAMHB to a final concentration of 5 x 10^5 CFU/mL.[22]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Do not add bacteria to well 12.[23]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[21]
-
Data Collection: The MIC is the lowest concentration of the drug that shows no visible turbidity (i.e., the first clear well).[19]
Data Presentation: Comparative MIC Values
All MIC values should be presented in µg/mL. The data below is illustrative.
| Organism | FPPA (µg/mL) | Penicillin G (µg/mL) | Ciprofloxacin (µg/mL) | Tetracycline (µg/mL) | Vancomycin (µg/mL) |
| S. aureus | 8 | ≤0.12 | 0.5 | 1 | 1 |
| E. faecalis | 16 | 4 | 1 | 8 | 2 |
| E. coli | >64 | >16 | ≤0.25 | 4 | >64 |
| P. aeruginosa | >64 | >16 | 0.5 | 16 | >64 |
Phase 4: Preliminary Safety Profile - Mammalian Cell Cytotoxicity
Causality of Experimental Choice: A potent antimicrobial is only useful if it demonstrates selective toxicity, meaning it harms the pathogen but not the host.[24] The MTT assay is a standard colorimetric assay for assessing cell viability and is a crucial first step in evaluating a compound's cytotoxicity against mammalian cells.[25][26] It measures the metabolic activity of cells, which correlates with cell viability.[27]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cytotoxicity.[28][29]
-
Cell Seeding: Seed a human cell line (e.g., HEK293, human embryonic kidney cells) into a 96-well plate at a density of ~1 x 10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of FPPA in culture medium and add them to the wells. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[28] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[27]
-
Data Collection: Measure the absorbance at 492 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be calculated.
Synthesizing the Data: The Path Forward
The ultimate goal of this benchmarking process is to determine if FPPA has a promising therapeutic window. By comparing the MIC values (efficacy) against the IC50 value (cytotoxicity), one can calculate a preliminary selectivity index (SI = IC50 / MIC). A higher SI suggests greater selective toxicity and warrants further investigation into the compound's mechanism of action.
Caption: Potential cellular targets for novel antibiotics like FPPA.
Several studies have indicated that pyrazole derivatives can act as potent inhibitors of bacterial DNA gyrase, suggesting a potential avenue for mechanistic investigation.[30] Further studies, such as macromolecular synthesis assays, could elucidate whether FPPA inhibits DNA, RNA, protein, or cell wall synthesis, thus refining its classification and guiding future optimization efforts.[31]
References
-
Al-Sanea, M. M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 269–291. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. M100. Available at: [Link]
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
iGEM Stockholm. (2016). Kirby-Bauer Disk Diffusion Test. Available at: [Link]
-
Joman, D., & Al-Suhaimi, E. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]
-
Orthobullets. (2024). Antibiotic Classification & Mechanism. Available at: [Link]
-
Shah, P., & Shaikh, F. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
TeachMePhysiology. (2023). Antibiotics. Available at: [Link]
-
U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. A Twist to the Kirby-Bauer Disk Diffusion Susceptibility Test: an Accessible Laboratory Experiment Comparing Haloferax volcanii and Escherichia coli Antibiotic Susceptibility to Highlight the Unique Cell Biology of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Antibiotic Classification & Mechanism - Basic Science - Orthobullets [orthobullets.com]
- 15. teachmephysiology.com [teachmephysiology.com]
- 16. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nih.org.pk [nih.org.pk]
- 18. asm.org [asm.org]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. static.igem.org [static.igem.org]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. protocols.io [protocols.io]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid: A Guide to Personal Protective Equipment
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid, a molecule of interest for its potential therapeutic applications, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk assessment and chemical safety.
The Chemical Profile: Understanding the Risks
Before selecting PPE, it is crucial to dissect the potential hazards posed by the compound. The pyrazole core is common in many pharmaceuticals and agricultural chemicals, and while some pyrazoles exhibit low toxicity, others can be harmful.[1] The acetic acid functional group suggests corrosive properties, particularly to the skin, eyes, and respiratory tract, similar to glacial acetic acid.[2][3] The presence of a fluorophenyl group necessitates caution, as organofluorine compounds can have unique toxicological profiles.
Given these structural alerts, we must assume that [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid may be:
-
Potentially toxic with limited toxicological data available.
This proactive stance on potential hazards forms the bedrock of our PPE recommendations.
The Hierarchy of Controls: PPE as the Last Line of Defense
It is imperative to remember that PPE is the final barrier in the hierarchy of controls.[6] Before relying on PPE, engineering controls such as fume hoods and proper ventilation must be in place and functioning correctly.[7] Administrative controls, including well-defined Standard Operating Procedures (SOPs) and thorough training, are also critical.[8]
Caption: The Hierarchy of Controls prioritizes eliminating hazards at their source.
Core Personal Protective Equipment for Handling [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
The following table summarizes the essential PPE for handling this compound in both solid (powder) and solution forms.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[9] | The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals, including acids and bases.[10] Change outer gloves every 30-60 minutes or immediately upon suspected contact.[6] |
| Eye and Face Protection | Chemical splash goggles with side shields.[10] A face shield should be worn over the goggles when there is a significant risk of splashes.[7] | Protects against splashes of solutions and airborne particles. Standard safety glasses are insufficient.[11] |
| Body Protection | A long-sleeved laboratory coat that closes in the front.[10] | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator may be necessary when handling the powder outside of a certified chemical fume hood.[12] | Minimizes the inhalation of fine powders. Surgical masks do not provide adequate respiratory protection from chemical dust.[12] |
| Footwear | Closed-toe shoes.[8] | Protects feet from spills and falling objects. |
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Don the N95 respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first, extending the cuffs over the sleeves of the lab coat.[6]
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Hand Hygiene: Wash and dry hands.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back of the head forward.
-
Respiratory Protection (if used): Remove the respirator from the back of the head forward.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Final Hand Hygiene: Wash and dry hands thoroughly.
Caption: A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Operational and Disposal Plans
Handling Solid [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid:
-
Engineering Controls: All weighing and handling of the solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of the powder. Use an appropriate absorbent material for chemical spills and follow your institution's hazardous waste disposal procedures.[13]
Handling Solutions of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid:
-
Solvent Considerations: The choice of solvent will impact the overall hazard of the solution. Always consult the SDS for the solvent being used.
-
Secondary Containment: When transporting solutions, use a secondary container to prevent spills in case the primary container breaks.[14]
Waste Disposal:
-
All contaminated PPE, including gloves, disposable lab coats, and any materials used for spill cleanup, must be disposed of as hazardous chemical waste.[15]
-
Chemical waste containing [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid should be collected in a designated, properly labeled, and sealed waste container.[15] Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
By adhering to these comprehensive PPE and handling guidelines, researchers can confidently and safely work with [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid, ensuring both personal safety and the integrity of their research.
References
- Ingredi. (2021, May 27).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid.
- Arvia Technology. (n.d.).
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- EMD Chemicals Inc. (2011, April 26).
- University of California, Irvine. (2020, July 6).
- Actylis Lab Solutions. (n.d.).
- The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Carl Roth GmbH + Co. KG. (n.d.).
- Fisher Scientific. (2023, October 6). Safety Data Sheet: (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid.
- National Center for Biotechnology Information. (n.d.).
- Cole-Parmer. (n.d.).
- Fisher Scientific. (2023, August 24). Safety Data Sheet: 2-[(4-Fluorophenyl)thio]acetic acid.
- Fisher Scientific. (2025, December 18).
- ChemicalBook. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 4,4'-bi-3h-pyrazole-3,3'-dione,2,2',4,4'-tetrahydro-5,5'-dim.
- ReAgent. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Fisher Scientific. (n.d.).
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. arviatechnology.com [arviatechnology.com]
- 2. ingredi.com [ingredi.com]
- 3. quickzyme.com [quickzyme.com]
- 4. fishersci.ie [fishersci.ie]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. gerpac.eu [gerpac.eu]
- 13. nj.gov [nj.gov]
- 14. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
